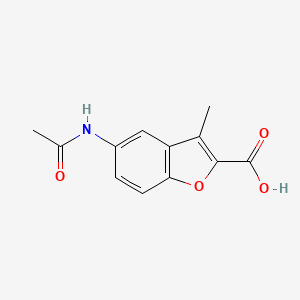

5-acetamido-3-methyl-1-benzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

5-acetamido-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-6-9-5-8(13-7(2)14)3-4-10(9)17-11(6)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXBOVUSBCSSQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-acetamido-3-methyl-1-benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Industrial production methods often employ microwave-assisted synthesis to obtain high yields and purity .

Chemical Reactions Analysis

Scientific Research Applications

5-acetamido-3-methyl-1-benzofuran-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-acetamido-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells . The compound may also interact with bacterial and viral enzymes, disrupting their normal functions and leading to antimicrobial effects .

Comparison with Similar Compounds

Key Structural Differences:

- Substituent Positions : The acetamido group in the target is at position 5 vs. position 4 in , affecting steric and electronic interactions.

- Functional Groups : The carboxylic acid (target) offers higher acidity and hydrogen-bonding capacity compared to ester derivatives ().

Physicochemical Properties

- Solubility : The carboxylic acid group in the target likely increases aqueous solubility relative to the ester derivatives (). However, the methyl group may reduce solubility compared to the chloro substituent in , which adds polarity.

- Acidity : The pKa of the carboxylic acid (target) is expected to be ~2–3, significantly lower than the ester groups (pKa ~13–14) in and .

- Lipophilicity: The methyl group in the target may enhance membrane permeability compared to the electron-withdrawing chloro in or the polar amino group in .

Research Findings and Implications

- Biological Activity : Benzofuran derivatives with acetamido groups (e.g., ) are often explored for antimicrobial or anti-inflammatory activity, where substituent position and ring saturation modulate potency . The target’s free carboxylic acid could improve target binding via ionic interactions.

- Synthetic Utility : The ester derivatives () are intermediates in drug synthesis; their conversion to carboxylic acids (as in the target) is common for bioactive molecule optimization.

- Crystallographic Studies: Tools like SHELX and ORTEP are critical for determining the crystal structures of such compounds, revealing conformational preferences (e.g., dihydrobenzofuran in adopts a non-planar geometry).

Biological Activity

5-Acetamido-3-methyl-1-benzofuran-2-carboxylic acid (ABCA) is a compound of significant interest due to its potential biological activities, particularly in the realms of immunomodulation and anti-inflammatory effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of ABCA's biological activity.

- Molecular Formula : C₁₂H₁₁N₁O₄

- Molecular Weight : 233.22 g/mol

- Density : 1.4 g/cm³

- Boiling Point : Approximately 510.8 °C at 760 mmHg

ABCA exhibits its biological effects through interactions with various biological targets, influencing metabolic pathways relevant to diseases such as diabetes and cancer. Research indicates that benzofuran derivatives can modulate enzyme activities, potentially leading to therapeutic benefits in immunological responses and cancer cell proliferation.

1. Immunomodulation

Studies have shown that ABCA can enhance immune responses, suggesting its potential as an immunomodulator. It may influence lymphocyte proliferation and cytokine production, which are crucial for effective immune function .

2. Anti-inflammatory Effects

ABCA has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions characterized by chronic inflammation, such as autoimmune diseases .

3. Anticancer Activity

Preliminary studies indicate that ABCA may possess anticancer properties. It has been tested against various cancer cell lines, showing the ability to inhibit cell growth and induce apoptosis in certain conditions . The compound's structural features contribute to its interaction with cellular pathways involved in tumorigenesis.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of ABCA compared to related benzofuran derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid | Fluorine substitution at the 5-position | Enhanced lipophilicity and altered biological activity |

| 3-Methylbenzofuran-2-carboxylic acid | Lacks the acetamido group | Simpler structure, less biological activity |

| Benzofuran-2-carboxamide | Contains an amide instead of an acetamido group | Different reactivity profile |

Case Study 1: Immunomodulatory Effects

In a controlled study, ABCA was administered to lymphocytes under simulated microgravity conditions. The results indicated a significant enhancement in lymphoproliferative activities, suggesting that ABCA could mitigate immune dysfunction associated with spaceflight .

Case Study 2: Anticancer Screening

ABCA was evaluated against several cancer cell lines, including A2780 (human ovarian cancer). The compound exhibited a notable inhibition rate against these cells, providing preliminary evidence for its potential use as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 5-acetamido-3-methyl-1-benzofuran-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of benzofuran derivatives typically involves cyclization of substituted phenols or coupling reactions. For example, NaH-mediated deprotonation in THF at 0°C can facilitate benzofuran ring formation (as seen in analogous 3-methylbenzofuran systems) . Key steps include:

- Acid-catalyzed cyclization of pre-functionalized precursors (e.g., acetamido-substituted intermediates).

- Carboxylation via CO₂ insertion or oxidation of methyl groups under controlled conditions (e.g., KOH/methanol reflux for hydrolysis, as in related benzofuran-2-carboxylic acid syntheses ).

- Yield optimization requires strict temperature control (e.g., 0°C for NaH reactions to avoid side products) and purification via column chromatography (ethyl acetate/hexane gradients) .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Multi-technique validation is critical:

- NMR spectroscopy : Look for characteristic benzofuran proton signals (δ 6.8–7.5 ppm for aromatic H) and acetamido methyl groups (δ 2.1 ppm) .

- X-ray crystallography : Resolve planar benzofuran geometry (mean deviation <0.01 Å) and hydrogen-bonded dimer formation (O–H···O interactions at ~1.8 Å) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 234.08 for C₁₂H₁₁NO₄) .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl, acetamido) impact the compound’s bioactivity and physicochemical properties?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Methyl groups enhance lipophilicity (logP increases by ~0.5 units), improving membrane permeability .

- Acetamido substituents introduce hydrogen-bonding sites, critical for target binding (e.g., antimicrobial activity via bacterial enzyme inhibition) .

- Carboxylic acid moiety enables salt formation (e.g., potassium salts for solubility in biological assays) .

Experimental Design Tip:

Compare bioactivity of this compound with analogs lacking the acetamido group (e.g., 3-methyl-1-benzofuran-2-carboxylic acid) to isolate functional group contributions .

Q. How should researchers address contradictions in reported biological activity data for benzofuran derivatives?

Methodological Answer: Data discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial studies using CLSI guidelines) .

- Purity issues : Validate compound purity via HPLC (>95%) and control for trace solvents (e.g., DMSO cytotoxicity in cell-based assays) .

- Structural analogs : Differentiate between benzofuran isomers (e.g., 5- vs. 6-substituted) using NOESY NMR to confirm regiochemistry .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding to bacterial dihydrofolate reductase (DHFR), a common target for benzofuran antimicrobials .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .

- ADMET prediction : Employ SwissADME to estimate bioavailability (%F >30% for oral dosing) and cytochrome P450 interactions .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Batch vs. flow chemistry : Transition from batch NaH-mediated reactions to continuous flow systems to improve safety and yield .

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., benzene evaporation for high-purity crystals) .

- Regulatory compliance : Document impurity profiles (ICH guidelines) and validate stability under accelerated conditions (40°C/75% RH for 6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.